4-(2-chlorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a 2-chlorophenyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
4-(2-Chlorophenyl)thiadiazole, a derivative of the thiazole class of compounds, has been found to interact with various biological targets. Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . This suggests that 4-(2-Chlorophenyl)thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, such as 4-(2-Chlorophenyl)thiadiazole, can affect various biochemical pathways. For instance, some thiazole derivatives have been found to stimulate insulin release and glucose uptake . .
Result of Action
Given the known activities of thiazole derivatives, it can be inferred that 4-(2-chlorophenyl)thiadiazole may exhibit a range of effects, such as antimicrobial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form larger heterocyclic systems through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Reduction Products: Reduced forms of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
2-Chlorophenyl derivatives: Compounds like 2-chlorophenylthiourea and 2-chlorophenylhydrazine share structural similarities.
Other Thiadiazoles: Compounds such as 4-phenyl-1,2,3-thiadiazole and 4-(2-methylphenyl)-1,2,3-thiadiazole.
Uniqueness: 4-(2-Chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of both the 2-chlorophenyl group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCXAJYYMLPXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.